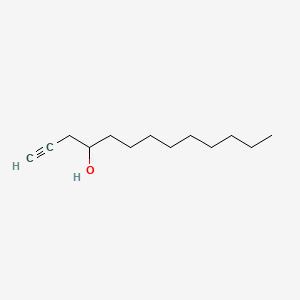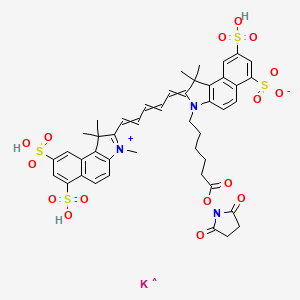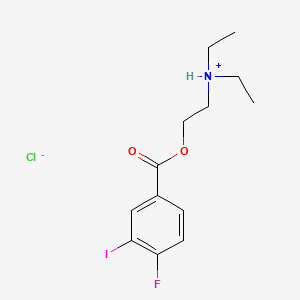
1-(2-Pyrenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Pyrenyl)ethanol is an organic compound with the molecular formula C18H14O. It is a derivative of pyrene, a polycyclic aromatic hydrocarbon known for its unique optical and electronic properties . The compound consists of a pyrene moiety attached to an ethanol group, making it a valuable component in various scientific and industrial applications.
Preparation Methods
The synthesis of 1-(2-Pyrenyl)ethanol can be achieved through several methods. One common approach involves the reduction of 1-(2-Pyrenyl)ethanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . Another method includes the Grignard reaction, where 2-bromopyrene reacts with ethyl magnesium bromide, followed by hydrolysis to yield this compound .
Chemical Reactions Analysis
1-(2-Pyrenyl)ethanol undergoes various chemical reactions, including:
Reduction: Reduction of this compound can yield pyrene, especially under strong reducing conditions.
The major products formed from these reactions include 1-(2-Pyrenyl)ethanone, pyrene, and 1-(2-Pyrenyl)ethyl halides.
Scientific Research Applications
1-(2-Pyrenyl)ethanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Pyrenyl)ethanol is primarily related to its ability to interact with various molecular targets through non-covalent interactions. The pyrene moiety can engage in π-π stacking interactions, while the hydroxyl group can form hydrogen bonds . These interactions enable the compound to modulate the activity of enzymes, receptors, and other biomolecules, making it a versatile tool in biochemical research .
Comparison with Similar Compounds
1-(2-Pyrenyl)ethanol can be compared to other pyrene derivatives and similar compounds:
1-Phenyl-1-(2-pyridyl)ethanol: This compound has a similar structure but with a phenyl and pyridyl group instead of the pyrene moiety.
2-Pyrenylmethanol: Another pyrene derivative with a methanol group instead of ethanol, exhibiting different reactivity and applications.
1-(2-Pyrenyl)ethanone: The oxidized form of this compound, used in different synthetic and research contexts.
The uniqueness of this compound lies in its combination of the pyrene moiety with an ethanol group, providing distinct chemical and physical properties that are advantageous in various applications.
Properties
CAS No. |
86470-99-7 |
|---|---|
Molecular Formula |
C18H14O |
Molecular Weight |
246.3 g/mol |
IUPAC Name |
1-pyren-2-ylethanol |
InChI |
InChI=1S/C18H14O/c1-11(19)16-9-14-7-5-12-3-2-4-13-6-8-15(10-16)18(14)17(12)13/h2-11,19H,1H3 |
InChI Key |
VTDMOCLDFVEGNM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C3C(=C1)C=CC4=C3C(=CC=C4)C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(Diisopropylamino)-2-[[4-(dimethylamino)phenyl]azo]-3-methyl-1,3,4-thiadiazolium trichlorozincate(1-)](/img/structure/B13782497.png)
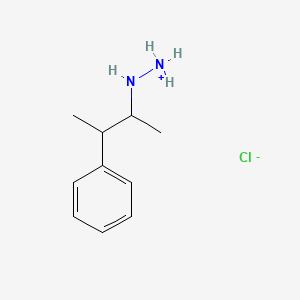
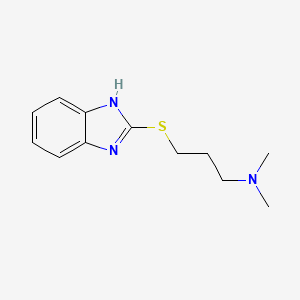
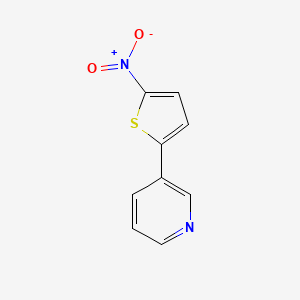
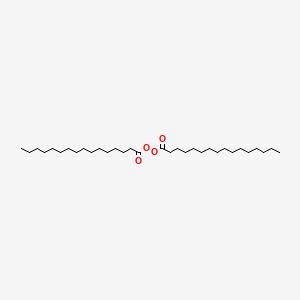
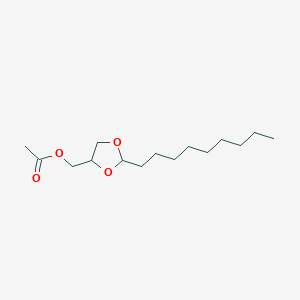
![2-[10,20-Diphenyl-15-(2-trimethylsilylethynyl)-21,22-dihydroporphyrin-5-yl]ethynyl-trimethylsilane](/img/structure/B13782529.png)
![Tetradecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]-](/img/structure/B13782530.png)

